Essigsäurepropionsäureanhydrid

Übersicht

Beschreibung

Synthesis Analysis

Propionic anhydride can be synthesized by continuous reactive distillation using acetic anhydride and propionic acid as starting materials. Optimal conditions include a molar ratio of propionic acid to anhydride of 2.02:1, a reflux ratio of 3:1, and eight stages in the reaction section, achieving a propionic anhydride purity of 99.2% (Wang Hong-min, 2010).

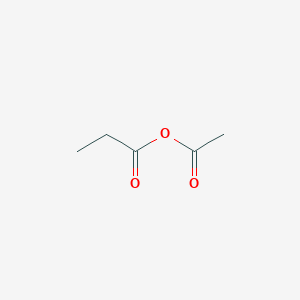

Molecular Structure Analysis

Acetic anhydride's molecular structure has been determined via single-crystal X-ray analysis, revealing a C2-symmetric conformation and dense packing of the molecules. The structure demonstrates weak hydrogen bonds formed between methyl hydrogen atoms and neighboring carbonyl oxygen atoms (R. W. Seidel et al., 2016).

Chemical Reactions and Properties

Acetic and propionic anhydride undergo photolysis, involving primary processes with equal probability and exhibiting reactions like the abstraction reaction. These studies provide insights into their chemical behavior under light exposure (P. Ausloos, 1956).

Physical Properties Analysis

The physical properties, such as solubility and dissolution thermodynamics of compounds like 3,3′,4,4′-oxydiphthalic anhydride in binary aqueous solutions of acetic and propionic acids, have been extensively studied, reflecting the solubility behavior of related anhydrides in different solvent systems (Wanxin Li et al., 2015).

Chemical Properties Analysis

The reactivity and properties of acetic and propionic anhydrides with various substrates have been analyzed, highlighting their applications and behavior in chemical synthesis. For instance, the reaction rates of acetic propionic and propionic anhydrides with water have been studied, showing that the reaction rates are unimolecular and vary with the concentration of water (E. Barr & E. K. Plyler, 1936).

Wissenschaftliche Forschungsanwendungen

Reagenz für die organische Synthese

Essigsäurepropionsäureanhydrid ist ein weit verbreitetes Reagenz in der organischen Synthese . Es handelt sich um ein einfaches Säureanhydrid und es ist eine farblose Flüssigkeit .

Herstellung von Cellulose-Derivaten

Es wird zur Herstellung von Spezialderivaten von Cellulose verwendet . Diese Cellulose-Derivate haben ein breites Anwendungsspektrum in verschiedenen Industrien, darunter Textilien, Papier und Pharmazeutika.

Herstellung von α- und β-1-Propionyl-Derivaten

Propionsäureanhydrid wurde bei der Herstellung von α- und β-1-Propionyl-Derivaten von Glucopyranose-Tetraacetat verwendet . Diese Derivate können in verschiedenen biochemischen Forschungs- und Medikamentenentwicklungsprozessen eingesetzt werden.

Untersuchung der Hydrolysereaktion

Die Hydrolyse von Propionsäureanhydrid wurde als Modellreaktion zur Untersuchung herangezogen . Diese Studie liefert Erkenntnisse über die Reaktionskinetik und das Autokatalyseverhalten der Hydrolyse von Propionsäureanhydrid .

Studie zur thermischen Gefahr

Die Hydrolysereaktionen von Anhydriden, einschließlich Propionsäureanhydrid, wurden häufig als wichtige Modellreaktionen für die Studie zur thermischen Gefahr verwendet . Das Verständnis dieser Reaktionen kann zur sicheren Handhabung und Verwendung dieser Chemikalien in verschiedenen industriellen Prozessen beitragen.

Reaktionskalorimetrie

Der Reaktionsprozess und die Modellparameter der Hydrolyse von Propionsäureanhydrid wurden mit einer Echtzeit-Reaktionskalorimetrie-Methode untersucht<a aria-label="3: " data-citationid="7ed3e763-b601-437e-fe85-5550fff0bb73-34" h="ID=SERP,5015

Wirkmechanismus

Target of Action

Acetic propionic anhydride primarily targets molecules that can act as nucleophiles, such as water, alcohols, and amines . These molecules play a crucial role in various biochemical reactions, serving as the starting point for the formation of more complex structures.

Mode of Action

The interaction of acetic propionic anhydride with its targets involves a process known as nucleophilic acyl substitution . This process can be broken down into three steps:

- Leaving group removal: The carboxylate ion leaves, resulting in the formation of the final product .

Biochemical Pathways

It is known that the compound can participate in various organic reactions, leading to the formation of esters, amides, and carboxylic acids . These products can then participate in further biochemical reactions, potentially affecting a wide range of pathways.

Pharmacokinetics

It is known that the compound is highly reactive and can rapidly react with nucleophiles present in biological systems . This suggests that the compound may be rapidly metabolized and excreted, potentially limiting its bioavailability.

Result of Action

The primary result of acetic propionic anhydride’s action is the formation of esters, amides, and carboxylic acids . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are formed.

Action Environment

The action of acetic propionic anhydride can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of the anhydride, forming carboxylic acids . Additionally, the reaction rate can be influenced by factors such as temperature and the presence of catalysts . The compound’s reactivity also means that it may be unstable under certain conditions, potentially limiting its efficacy .

Safety and Hazards

Acetic propionic anhydride is flammable and corrosive. It is water-reactive and its vapors may form explosive mixtures with air . It can cause sore throat, coughing, labored breathing if inhaled, inflammation, burns if on skin, tearing, redness, pain, blurred vision if in eyes, sore throat, abdominal pain, vomiting, diarrhea if swallowed .

Eigenschaften

IUPAC Name |

acetyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUDQUOLAFVLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513918 | |

| Record name | Acetic propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13080-96-1 | |

| Record name | Acetic propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

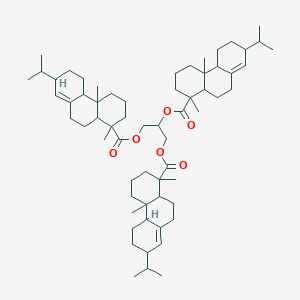

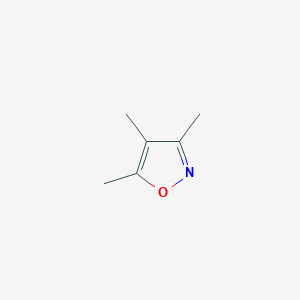

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)

![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)